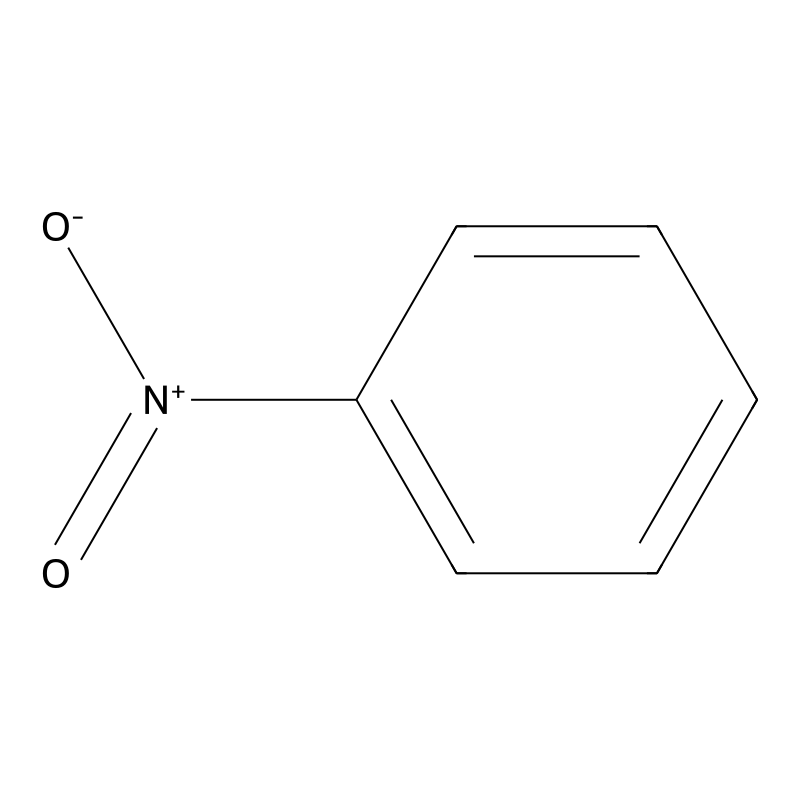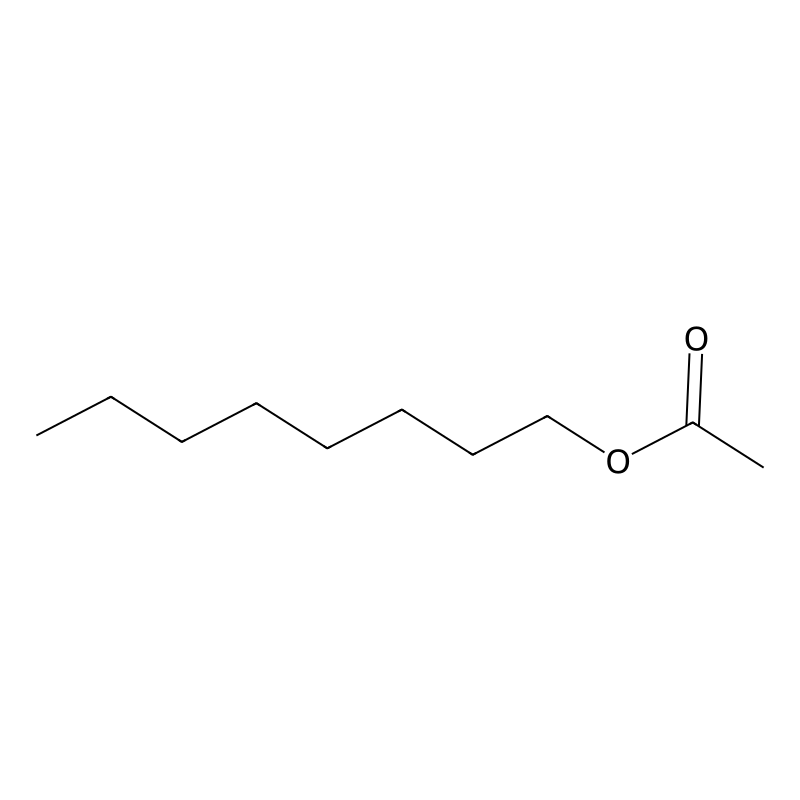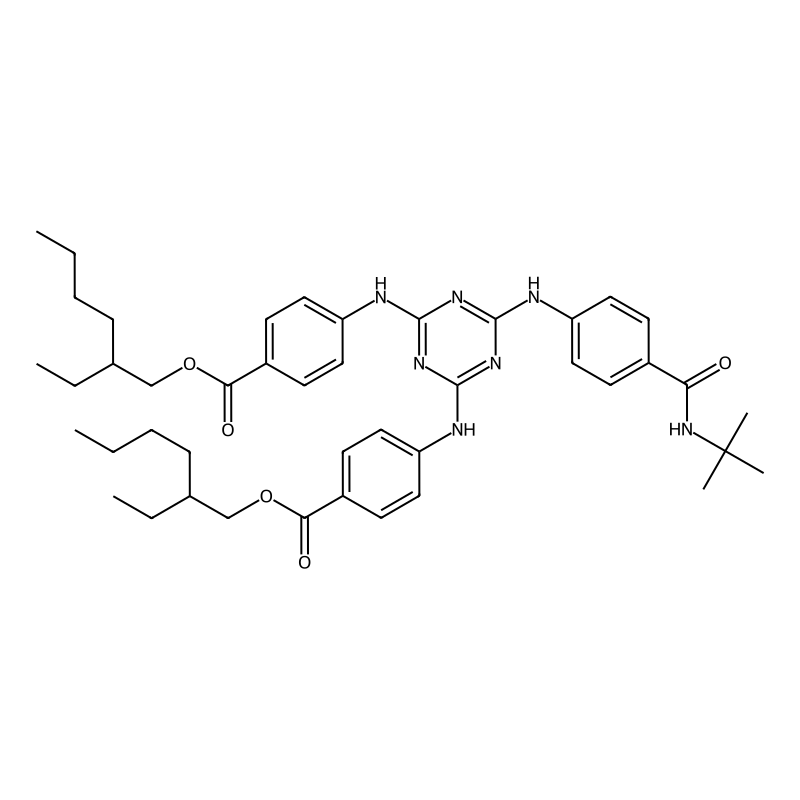Food & Cosmetic Component Standards
CAS No.:134-03-2
Molecular Formula:C6H7O6.Na
C6H7O6Na
C6H7NaO6
C6H7O6Na
C6H7NaO6
Molecular Weight:198.11 g/mol
Availability:
In Stock
CAS No.:98-95-3
Molecular Formula:C6H5NO2
Molecular Weight:123.11 g/mol
Availability:
In Stock
CAS No.:115-86-6
Molecular Formula:(C6H5)3PO4
C18H15O4P
C18H15O4P
C18H15O4P
C18H15O4P
Molecular Weight:326.3 g/mol
Availability:
In Stock
CAS No.:557-48-2
Molecular Formula:C9H14O
Molecular Weight:138.21 g/mol
Availability:
In Stock
CAS No.:112-14-1
Molecular Formula:C10H20O2
Molecular Weight:172.26 g/mol
Availability:
In Stock
CAS No.:154702-15-5
Molecular Formula:C44H59N7O5
Molecular Weight:766.0 g/mol
Availability:
In Stock





